![molecular formula C15H18N6O B2961103 2-({1-methyl-4-[(4-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol CAS No. 894194-56-0](/img/structure/B2961103.png)
2-({1-methyl-4-[(4-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol
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Overview
Description
The compound “2-({1-methyl-4-[(4-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol” belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives . These compounds have been studied for their potential as CDK2 inhibitors, which are appealing targets for cancer treatment .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy, but such data is not available in the current resources.Scientific Research Applications
Chemical Synthesis and Modification
2-({1-Methyl-4-[(4-Methylphenyl)amino]-1H-Pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol, as part of the pyrazolo[3,4-d]pyrimidin-4(5H)-one family, is involved in various synthesis processes. Research includes the synthesis of novel isoxazolines and isoxazoles through [3+2] cycloaddition, highlighting its role in the creation of new chemical structures. This involves the intramolecular cyclization of related compounds in ethanol in the presence of piperidine, leading to various new chemical entities like isoxazolines and isoxazoles (Rahmouni et al., 2014).
Biological Evaluation and Anticancer Properties
Another significant area of application is in biological evaluation, particularly in anticancer research. Novel pyrazolopyrimidines derivatives, related to this compound, have been synthesized and evaluated for their anticancer properties. This includes studies on their cytotoxic effects against various cancer cell lines, revealing potential applications in cancer therapy (Rahmouni et al., 2016).
Potentiometric and Thermodynamic Studies
The compound's derivatives have also been used in potentiometric and thermodynamic studies. This involves determining dissociation constants and metal-ligand stability constants of its complexes with transition metal ions. Such studies are crucial in understanding the thermodynamic properties and stability of these complexes, which have implications in various fields including catalysis and material science (Fouda et al., 2006).
Antimicrobial and Anti-Inflammatory Activities
Furthermore, derivatives of this compound have been synthesized and tested for antimicrobial and anti-inflammatory activities. This includes the creation of various novel compounds and their evaluation against different bacterial and fungal strains, as well as their effectiveness in reducing inflammation, which highlights their potential in pharmaceutical applications (Aggarwal et al., 2014).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can disrupt the cell cycle, preventing the proliferation of cancer cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and CDK2, which prevents CDK2 from carrying out its normal function in cell cycle progression . The exact nature of this interaction and the resulting changes in CDK2’s structure and function would require further investigation.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating . The downstream effects of this disruption can include apoptosis, or programmed cell death .
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation, particularly in cancer cells . This is achieved through the disruption of the cell cycle and the induction of apoptosis . The compound has shown significant cytotoxic activities against various cell lines .
properties
IUPAC Name |
2-[[1-methyl-4-(4-methylanilino)pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-10-3-5-11(6-4-10)18-13-12-9-17-21(2)14(12)20-15(19-13)16-7-8-22/h3-6,9,22H,7-8H2,1-2H3,(H2,16,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOMVEAGSWHDBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-methyl-4-[(4-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol |
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